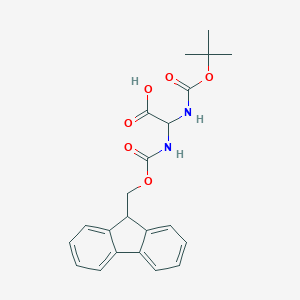

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid

Vue d'ensemble

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-Boc-N’-Fmoc-diaminoacetic acid, also known as Fmoc-alpha-amino-DL-Gly(Boc)-OH, is primarily used in peptide synthesis . The compound’s primary targets are the amino acids that make up the peptide chain .

Mode of Action

The compound interacts with its targets through a process known as peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups in the compound serve as protective groups for the amino acids during the synthesis process . These protective groups provide chemical stability and prevent the amino acids from reacting with the external environment .

Biochemical Pathways

The compound affects the peptide synthesis pathway. During this process, the Fmoc and Boc groups are selectively removed, allowing the amino acids to bond and form a peptide chain . The downstream effects include the formation of peptides with specific sequences, which can be used in various biological research and therapeutic applications .

Result of Action

The result of the compound’s action is the formation of a peptide chain with a specific sequence. This peptide can then be used in various research applications, including the study of protein structure and function, the development of new therapeutics, and the production of bioactive peptides .

Action Environment

The action of N-Boc-N’-Fmoc-diaminoacetic acid is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other chemicals in the reaction mixture can also influence the compound’s efficacy and stability .

Analyse Biochimique

Biochemical Properties

N-Boc-N’-Fmoc-diaminoacetic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during peptide synthesis . The nature of these interactions is largely determined by the compound’s structure, which includes both Boc and Fmoc protecting groups .

Cellular Effects

The effects of N-Boc-N’-Fmoc-diaminoacetic acid on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the production of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Boc-N’-Fmoc-diaminoacetic acid exerts its effects at the molecular level through its interactions with other biomolecules during peptide synthesis . It can bind to enzymes and proteins, potentially inhibiting or activating them, and can also induce changes in gene expression .

Metabolic Pathways

N-Boc-N’-Fmoc-diaminoacetic acid is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes and cofactors involved in this pathway, and may influence metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of N-Boc-N’-Fmoc-diaminoacetic acid is likely to be determined by its role in peptide synthesis . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Activité Biologique

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, commonly referred to as Fmoc-d-Ala-OtBu, is a derivative of amino acids that has garnered attention in the field of medicinal chemistry and peptide synthesis. Its structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group and tert-butoxycarbonyl (Boc) moiety, contribute to its reactivity and biological activity.

- Molecular Formula : C₁₉H₁₉N₃O₄

- Molecular Weight : 325.36 g/mol

- CAS Number : 135112-27-5

The biological activity of Fmoc-d-Ala-OtBu primarily revolves around its role as a building block in peptide synthesis. The Fmoc group is widely used for the protection of amino groups during solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group provides additional stability and protection during synthetic procedures.

Key Mechanisms:

Biological Activity Data

A summary of relevant biological activities is presented in the following table:

Case Studies

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of Fmoc-d-Ala-OtBu against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

-

Cytotoxicity Assessment :

- In vitro tests on human cancer cell lines indicated that Fmoc-d-Ala-OtBu could induce apoptosis, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

-

Enzyme Inhibition Research :

- Investigations into the inhibitory effects on serine proteases revealed promising results, suggesting a mechanism that could be exploited for therapeutic applications in conditions where protease activity is dysregulated.

Applications De Recherche Scientifique

Peptide Synthesis

Solid Phase Peptide Synthesis (SPPS) : This compound is primarily utilized in SPPS, a widely adopted method for synthesizing peptides. The protection of amino groups with fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups allows for selective deprotection and coupling reactions. This strategy enhances the efficiency and yield of peptide synthesis by preventing unwanted side reactions during the coupling process .

Case Study : In a study focusing on the synthesis of various peptides, the use of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid demonstrated improved yields when incorporated into peptide chains. The Fmoc group allowed for easy removal under mild basic conditions, facilitating subsequent coupling steps without degrading sensitive side chains .

Drug Development

Antibacterial Agents : Research has indicated that amino acids and their derivatives can serve as precursors for developing new antibacterial agents. The compound's structural features enable modifications that can enhance biological activity against resistant bacterial strains. For instance, derivatives of this compound have been synthesized and tested for their antibacterial efficacy, showing promising results against various pathogens .

Case Study : A series of experiments evaluated the antibacterial properties of peptides synthesized using this compound. The results highlighted that certain modifications led to enhanced activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Bioconjugation Techniques

The ability to selectively modify amino acids makes this compound valuable in bioconjugation techniques. Bioconjugation involves linking biomolecules to other molecules (e.g., drugs or imaging agents), which can improve the pharmacokinetics and bioavailability of therapeutic agents.

Application Example : Researchers have utilized this compound to create conjugates with fluorescent dyes for imaging purposes. By attaching these dyes to peptides synthesized from this compound, they were able to track peptide distribution in biological systems effectively .

Structural Biology

In structural biology, this compound is used to synthesize peptides that serve as models for studying protein folding and interactions. Understanding these interactions is crucial for drug design and development.

Research Insights : Studies have shown that the incorporation of this protected amino acid into peptide sequences can stabilize specific conformations that mimic natural proteins, allowing researchers to investigate protein dynamics and interactions in more detail .

Chemical Properties and Safety

The compound's molecular formula is C19H24N2O5, with a molecular weight of 360.41 g/mol. It is classified as a laboratory chemical with specific safety considerations due to its irritant properties when handled improperly . Proper laboratory protocols should be followed when working with this compound to ensure safety.

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCFKRJSLGKRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373219 | |

| Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176039-39-7 | |

| Record name | N-Boc-N'-Fmoc-diaminoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.